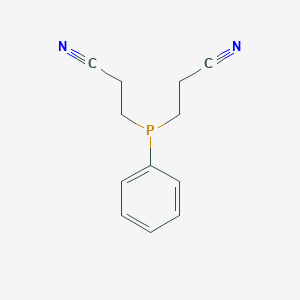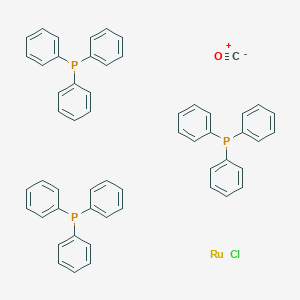
Bis(2-cyanoethyl)phenylphosphine
概要
説明
Bis(2-cyanoethyl)phenylphosphine: is an organophosphorus compound with the molecular formula C₁₂H₁₃N₂P. It is a tertiary phosphine characterized by the presence of two cyanoethyl groups and a phenyl group attached to a phosphorus atom. This compound is known for its applications in various fields of chemistry, particularly in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-cyanoethyl)phenylphosphine typically involves the reaction of phenylphosphine with acrylonitrile. The process is carried out in a nitrogen atmosphere to prevent oxidation. Here is a detailed procedure :
-
Reactants and Setup:
- Phenylphosphine (50.0 g, 0.454 mole)
- Acrylonitrile (50.0 g, 0.943 mole)
- Acetonitrile (50 ml)
- Potassium hydroxide (10 ml, 10 N)
- Ethanol (100 ml)
-
Procedure:
- A 250-ml three-necked flask is equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser.
- The flask is flushed with nitrogen, and phenylphosphine, acetonitrile, and potassium hydroxide are added.
- The reaction mixture is cooled using an ice-water bath.
- Acrylonitrile is added dropwise with stirring and cooling, ensuring the temperature does not exceed 35°C.
- After the addition is complete, the solution is stirred at room temperature for 2.5 hours.
- The reaction mixture is diluted with ethanol and chilled to 0°C to induce crystallization.
- The crystalline product is filtered, washed with cold ethanol, and dried to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is conducted in reactors designed for large-scale chemical synthesis.
化学反応の分析
Types of Reactions: Bis(2-cyanoethyl)phenylphosphine undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form phosphine oxides.
- Common oxidizing agents include hydrogen peroxide and oxygen.
-
Reduction:
- Reduction reactions can convert this compound to phosphine derivatives.
- Reducing agents such as lithium aluminum hydride are used.
-
Substitution:
- The cyanoethyl groups can be substituted with other functional groups.
- Reagents like alkyl halides and aryl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar solvents.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphines with various functional groups.
科学的研究の応用
Chemistry:
- Bis(2-cyanoethyl)phenylphosphine is used as a ligand in coordination chemistry to form complexes with transition metals .
- It serves as a precursor for the synthesis of other organophosphorus compounds.
Biology and Medicine:
- The compound is investigated for its potential use in drug development and as a catalyst in biochemical reactions .
Industry:
作用機序
Mechanism:
- Bis(2-cyanoethyl)phenylphosphine acts as a ligand, coordinating with metal centers to form stable complexes.
- The cyanoethyl groups provide electron-withdrawing effects, enhancing the stability and reactivity of the complexes.
Molecular Targets and Pathways:
- The compound targets metal ions in coordination chemistry.
- It participates in catalytic cycles, facilitating various chemical transformations.
類似化合物との比較
Tris(2-cyanoethyl)phosphine: Contains three cyanoethyl groups attached to phosphorus.
Phenylphosphine: Lacks the cyanoethyl groups, making it less versatile in coordination chemistry.
Bis(2-cyanoethyl)phosphine: Similar structure but without the phenyl group.
Uniqueness:
特性
IUPAC Name |
3-[2-cyanoethyl(phenyl)phosphanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYGDNBFEBKBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321555 | |
| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15909-92-9 | |
| Record name | 15909-92-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of bis(2-cyanoethyl)phenylphosphine in the synthesis of 1-phenyl-4-phosphorinanone?
A1: this compound serves as a crucial intermediate in the synthesis of 1-phenyl-4-phosphorinanone. [] The synthesis likely involves a cyclization reaction where the cyanoethyl groups in this compound react to form the six-membered phosphorinane ring. Subsequent hydrolysis then yields the final product, 1-phenyl-4-phosphorinanone. You can find more details on this synthetic route in the paper titled "1‐Phenyl‐4‐Phosphorinanone." []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)


